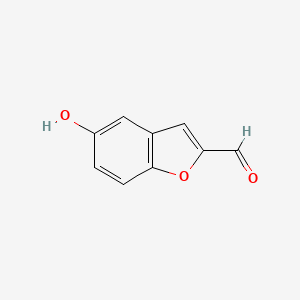

5-Hydroxybenzofuran-2-carbaldehyde

説明

特性

分子式 |

C9H6O3 |

|---|---|

分子量 |

162.14 g/mol |

IUPAC名 |

5-hydroxy-1-benzofuran-2-carbaldehyde |

InChI |

InChI=1S/C9H6O3/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-5,11H |

InChIキー |

LHWMCHLOKJUANF-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1O)C=C(O2)C=O |

正規SMILES |

C1=CC2=C(C=C1O)C=C(O2)C=O |

製品の起源 |

United States |

類似化合物との比較

Structural Analogs and Their Properties

The following compounds are selected for comparison due to shared structural motifs (aldehyde-substituted furan/benzofuran cores) and functional group variations:

Chemical Reactivity and Functional Group Influence

HMF (this compound) :

The hydroxyl (-CH₂OH) group enhances polarity and reactivity in oxidation, esterification, and etherification reactions. Its aldehyde group participates in condensation reactions, forming Schiff bases or furan resins .5-(Methoxymethyl)furan-2-carbaldehyde :

Substitution of -CH₂OH with -CH₂OCH₃ (methoxymethyl) reduces polarity, improving lipid solubility and thermal stability. This makes it suitable for hydrophobic polymer synthesis .5-Bromobenzo[b]furan-2-carbaldehyde : Bromine at position 5 introduces steric and electronic effects, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling) for drug discovery. The benzofuran core increases aromaticity, enhancing UV absorption properties .

準備方法

Oxidative Coupling and Cyclization via PIDA-Mediated Reactions

The oxidative coupling of β-dicarbonyl compounds with hydroquinones, as demonstrated by Thieme Connect, provides a robust platform for benzofuran synthesis. In this method, phenyliodine diacetate (PIDA) facilitates tandem oxidation and cyclization, enabling direct C(sp²)–H functionalization of hydroquinones. For 5-hydroxybenzofuran-2-carbaldehyde, a modified protocol could involve substituting the β-dicarbonyl component with a β-keto aldehyde precursor. For example, reacting methyl glyoxal (a β-keto aldehyde) with 1,4-dihydroxybenzene under PIDA-mediated conditions may yield the target compound through intramolecular cyclization.

Key advantages of this method include:

- High yields : Up to 96% reported for analogous 5-hydroxybenzofurans.

- Atom economy : Direct functionalization avoids pre-functionalized starting materials.

- Mild conditions : Reactions typically proceed at room temperature in dichloromethane.

However, the instability of β-keto aldehydes necessitates careful handling, and competing side reactions (e.g., overoxidation) may reduce efficiency.

Vilsmeier-Haack Formylation of 5-Hydroxybenzofuran

The Vilsmeier-Haack reaction offers a direct route to introduce aldehyde groups onto aromatic systems. For 5-hydroxybenzofuran, the electron-rich nature of the benzofuran ring (activated by the 5-hydroxy group) enables regioselective formylation at the 2-position. The reaction employs a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the electrophilic chloroiminium ion, which attacks the activated aromatic ring.

Procedure :

- Protect the 5-hydroxy group as a methoxymethyl (MOM) ether to prevent side reactions.

- React the protected benzofuran with POCl₃ and DMF at 0–5°C.

- Quench with aqueous sodium acetate and deprotect using hydrochloric acid.

This method achieves moderate yields (60–75%) but requires protection/deprotection steps, increasing synthetic complexity.

Claisen Condensation and Ester Reduction

Adapting methodologies from naphthofuran syntheses, this compound can be prepared via Claisen condensation between 2-hydroxybenzaldehyde and ethyl chloroacetate. The reaction proceeds through nucleophilic substitution, where the enolate of 2-hydroxybenzaldehyde attacks ethyl chloroacetate, forming the benzofuran ring. Subsequent reduction of the ester moiety to an aldehyde is achieved using diisobutylaluminum hydride (DIBAL-H).

Optimized Conditions :

- Condensation : Reflux in DMF with potassium carbonate (82% yield).

- Reduction : DIBAL-H in tetrahydrofuran (THF) at −78°C (50–65% yield).

While this route is straightforward, the reduction step often produces over-reduced alcohols, necessitating precise stoichiometry.

Stephen Reduction of 2-Cyano-5-hydroxybenzofuran

The Stephen reduction converts nitriles to aldehydes via intermediate iminium salts. Starting from 2-cyano-5-hydroxybenzofuran (synthesized via Rosenmund-von Braun cyanation of 2-bromo-5-hydroxybenzofuran), treatment with stannous chloride (SnCl₂) in hydrochloric acid generates the aldehyde.

Challenges :

- Nitrile synthesis : Requires palladium-catalyzed cyanation of bromobenzofurans.

- Side reactions : Competing hydrolysis to carboxylic acids may occur.

This method is less favored due to low overall yields (30–45%) and toxic reagents.

Directed Ortho-Metalation and Formylation

Directed metalation strategies leverage the 5-hydroxy group as a directing group for lithiation at the 2-position. Protecting the hydroxy group as a silyl ether (e.g., TBS) enables selective deprotonation with lithium diisopropylamide (LDA), followed by quenching with DMF to introduce the aldehyde.

Steps :

- Protection : 5-Hydroxybenzofuran → 5-(tert-butyldimethylsilyloxy)benzofuran.

- Metalation : LDA in THF at −78°C.

- Formylation : DMF addition and acidic workup.

This method achieves high regioselectivity (>90%) but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Methods

Q & A

Q. What are the common synthetic routes for 5-Hydroxybenzofuran-2-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves catalytic oxidation or substitution reactions. For example, oxidation of 5-methylbenzofuran derivatives using KMnO₄ under acidic conditions can yield the aldehyde group . Reaction optimization should focus on:

- Temperature control : Elevated temperatures (80–100°C) improve reaction rates but may require inert atmospheres to prevent decomposition.

- Catalyst selection : Transition metal catalysts (e.g., Pd/C) enhance regioselectivity in substitution reactions .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Table: Example Reaction Conditions

| Reaction Type | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 90°C, 6 hr | 65–75 |

| Substitution | 4-Bromobenzyl bromide, K₂CO₃ | DMF, 80°C | 70–85 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : The aldehyde proton resonates at δ 9.8–10.2 ppm, while hydroxyl protons appear at δ 5.5–6.0 ppm (broad singlet) .

- FT-IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O-H stretch) confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks (m/z ≈ 162) and fragmentation patterns validate the structure .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during high-temperature reactions .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results for structural determination?

- Methodological Answer : Discrepancies often arise from dynamic disorder (e.g., rotating substituents) or hydrogen bonding ambiguities. Strategies include:

- SHELX refinement : Use constraints (e.g., DFIX) to model hydrogen bonds and validate against NMR-derived distances .

- DFT calculations : Compare computed NMR/IR spectra with experimental data to identify conformational mismatches .

- Temperature-dependent crystallography : Collect data at 100 K to reduce thermal motion artifacts .

Q. What strategies are recommended for designing multi-step syntheses of complex benzofuran derivatives?

- Methodological Answer : Leverage cascade reactions for efficiency. For example:

- Step 1 : Protect the hydroxyl group using TBSCl to prevent undesired side reactions.

- Step 2 : Perform a [3,3]-sigmatropic rearrangement (e.g., Claisen) to build fused rings .

- Step 3 : Deprotect under mild acidic conditions (e.g., AcOH/H₂O) to regenerate functionality .

Table: Example Multi-Step Synthesis

| Step | Reaction | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Protection | TBSCl, imidazole | 90 |

| 2 | Rearrangement | Pd(OAc)₂, DMF | 75 |

| 3 | Deprotection | AcOH, H₂O | 85 |

Q. How can computational chemistry predict reactivity and regioselectivity in substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the aldehyde carbon (C2) shows high electrophilicity (f⁻ ≈ 0.15), favoring nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects to predict solvolysis pathways (e.g., DMSO stabilizes transition states in SNAr reactions) .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide derivative design .

Data Contradiction Analysis

Q. How should researchers address inconsistent bioactivity data across studies?

- Methodological Answer :

- Standardize assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Metabolite profiling : LC-MS/MS can identify degradation products that alter activity .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance thresholds (p < 0.01) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。